molecular formula C24H20ClNO4 B214397 1-benzyl-5-chloro-3-hydroxy-3-[2-(3-methoxyphenyl)-2-oxoethyl]-1,3-dihydro-2H-indol-2-one

1-benzyl-5-chloro-3-hydroxy-3-[2-(3-methoxyphenyl)-2-oxoethyl]-1,3-dihydro-2H-indol-2-one

Cat. No. B214397
M. Wt: 421.9 g/mol
InChI Key: KDLLBOISDRJECY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-benzyl-5-chloro-3-hydroxy-3-[2-(3-methoxyphenyl)-2-oxoethyl]-1,3-dihydro-2H-indol-2-one is a synthetic compound that belongs to the indole family. It has been synthesized using various methods and has been found to have potential applications in scientific research.

Mechanism of Action

The mechanism of action of 1-benzyl-5-chloro-3-hydroxy-3-[2-(3-methoxyphenyl)-2-oxoethyl]-1,3-dihydro-2H-indol-2-one is not fully understood. However, it has been reported to inhibit the activity of protein kinases, which are involved in various cellular processes such as cell proliferation, differentiation, and apoptosis. It has also been found to inhibit the activity of cyclooxygenase-2 (COX-2), which is an enzyme involved in the production of inflammatory mediators.
Biochemical and Physiological Effects:
1-benzyl-5-chloro-3-hydroxy-3-[2-(3-methoxyphenyl)-2-oxoethyl]-1,3-dihydro-2H-indol-2-one has been found to have various biochemical and physiological effects. It has been reported to induce apoptosis in cancer cells, inhibit the production of inflammatory mediators, and inhibit the replication of viruses. It has also been found to have potential as an inhibitor of protein kinases, which are involved in various cellular processes.

Advantages and Limitations for Lab Experiments

1-benzyl-5-chloro-3-hydroxy-3-[2-(3-methoxyphenyl)-2-oxoethyl]-1,3-dihydro-2H-indol-2-one has several advantages for lab experiments. It is a synthetic compound that can be easily synthesized using various methods. It has been found to have potential applications in scientific research, particularly in the areas of cancer, inflammation, and virology. However, it also has some limitations. Its mechanism of action is not fully understood, and its effects on normal cells and tissues are not well-characterized.

Future Directions

There are several future directions for research on 1-benzyl-5-chloro-3-hydroxy-3-[2-(3-methoxyphenyl)-2-oxoethyl]-1,3-dihydro-2H-indol-2-one. One direction is to further investigate its mechanism of action and its effects on normal cells and tissues. Another direction is to explore its potential as a therapeutic agent for various diseases, particularly cancer, inflammation, and viral infections. Additionally, its potential as an inhibitor of protein kinases should be further investigated, as protein kinases are important targets for drug discovery. Finally, the development of new synthetic methods for the synthesis of 1-benzyl-5-chloro-3-hydroxy-3-[2-(3-methoxyphenyl)-2-oxoethyl]-1,3-dihydro-2H-indol-2-one should be explored to improve its availability and reduce its cost.

Synthesis Methods

The synthesis of 1-benzyl-5-chloro-3-hydroxy-3-[2-(3-methoxyphenyl)-2-oxoethyl]-1,3-dihydro-2H-indol-2-one has been reported using various methods. One of the methods involves the reaction of 1-benzyl-5-chloro-3-hydroxy-1,3-dihydro-2H-indol-2-one with 3-methoxyphenylacetic acid in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP). The reaction is carried out in a suitable solvent such as dichloromethane or tetrahydrofuran (THF) at room temperature for several hours. The resulting product is then purified using column chromatography to obtain the pure compound.

Scientific Research Applications

1-benzyl-5-chloro-3-hydroxy-3-[2-(3-methoxyphenyl)-2-oxoethyl]-1,3-dihydro-2H-indol-2-one has been found to have potential applications in scientific research. It has been reported to have anticancer, anti-inflammatory, and antiviral activities. It has also been found to have potential as an inhibitor of protein kinases, which are important targets for drug discovery.

properties

Product Name

1-benzyl-5-chloro-3-hydroxy-3-[2-(3-methoxyphenyl)-2-oxoethyl]-1,3-dihydro-2H-indol-2-one

Molecular Formula

C24H20ClNO4

Molecular Weight

421.9 g/mol

IUPAC Name

1-benzyl-5-chloro-3-hydroxy-3-[2-(3-methoxyphenyl)-2-oxoethyl]indol-2-one

InChI

InChI=1S/C24H20ClNO4/c1-30-19-9-5-8-17(12-19)22(27)14-24(29)20-13-18(25)10-11-21(20)26(23(24)28)15-16-6-3-2-4-7-16/h2-13,29H,14-15H2,1H3

InChI Key

KDLLBOISDRJECY-UHFFFAOYSA-N

SMILES

COC1=CC=CC(=C1)C(=O)CC2(C3=C(C=CC(=C3)Cl)N(C2=O)CC4=CC=CC=C4)O

Canonical SMILES

COC1=CC=CC(=C1)C(=O)CC2(C3=C(C=CC(=C3)Cl)N(C2=O)CC4=CC=CC=C4)O

Origin of Product

United States

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